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This guide provides a comprehensive comparison of the PARP inhibitor Olaparib and the
microtubule inhibitor paclitaxel, based on the findings of the pivotal SOLO-3 clinical trial. The
data presented herein is intended for researchers, scientists, and drug development
professionals to facilitate an objective evaluation of these two antitumor agents in the context of
platinum-sensitive relapsed ovarian cancer in patients with a germline BRCA1/2 mutation.

Executive Summary

The SOLO-3 trial demonstrated that Olaparib monotherapy led to a statistically significant and
clinically meaningful improvement in Objective Response Rate (ORR) and Progression-Free
Survival (PFS) when compared to single-agent non-platinum chemotherapy, including
paclitaxel.[1][2] While the final Overall Survival (OS) was similar between the two arms, the
data positions Olaparib as a potent therapeutic option in this patient population.[3][4]

Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the SOLO-3 trial,
comparing the Olaparib arm with the physician's choice chemotherapy arm.

Table 1: Efficacy Outcomes in the SOLO-3 Trial
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Efficacy Olaparib Chemotherapy Hazard Ratio |
-value
Endpoint (n=178) (n=88) (95% CI) >
Objective
2.53(1.40to

Response Rate 72.2% 51.4% 4.58) 0.002
(ORR) '
ORR in
Paclitaxel - 56.3% - -
Subgroup
Median

_ 0.62 (0.43 to
Progression-Free  13.4 months 9.2 months 0.91) 0.013
Survival (PFS) '
Median Overall 1.07 (0.76 to

) 34.9 months 32.9 months 0.71

Survival (OS) 1.49)

Data sourced from the SOLO-3 trial publications.[1]

Table 2: Common Adverse Events (Grade =3) in the
SOLO-3 Trial
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Adverse Event Olaparib (n=178) Chemotherapy (n=88)

2.8% (most common serious
AE)

Anemia

_ Leading cause of
Neutropenia ) ) )
discontinuation

] Leading cause of
Thrombocytopenia ) ) )
discontinuation

Vomiti Leading cause of
‘omiting _ _ _
discontinuation

_ Leading cause of
Peripheral Neuropathy discontinuation

) Leading cause of
Mucosal Inflammation ) . .
discontinuation

Adverse event data is based on reported common events and reasons for treatment
discontinuation in the SOLO-3 trial.

Experimental Protocols
The methodologies for the SOLO-3 trial are outlined below.

Study Design: The SOLO-3 trial was a randomized, controlled, open-label, phase Il study
conducted across 13 countries. Patients were randomized in a 2:1 ratio to receive either
Olaparib or physician's choice of single-agent non-platinum chemotherapy.

Patient Population: Eligible participants were patients with platinum-sensitive relapsed ovarian
cancer who had a germline BRCA1/2 mutation and had received at least two prior lines of
platinum-based chemotherapy.

Dosing and Administration:

e Olaparib Arm: Patients received 300 mg of Olaparib tablets orally twice daily.
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o Chemotherapy Arm (Paclitaxel): Patients in the paclitaxel subgroup received 80 mg/m? of
paclitaxel intravenously on days 1, 8, 15, and 22 of a 4-week cycle.

Endpoints:

e Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent
central review (BICR).

o Key Secondary Endpoint: Progression-Free Survival (PFS) assessed by BICR.
o Other Secondary Endpoints: Overall Survival (OS), safety, and tolerability.
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Caption: Olaparib's mechanism of action via PARP inhibition.
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Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Experimental Workflow
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Caption: Experimental workflow of the SOLO-3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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